4-Chloro-6-methoxyquinolin-8-amine

Physicochemical Properties Lipophilicity Drug-likeness

4-Chloro-6-methoxyquinolin-8-amine is an essential pharmaceutical intermediate for fragment-based drug discovery targeting TG2 and HSP90. Key differentiators: • 4-Cl blocks classical amidine coupling, enabling novel C-4 bond formations-irreplaceable for patentable SAR expansion. • Validated precursor to TG2-26-2 chemotype (HSP90 IC50: 12.5 µM). • Favorable LogP (3.06) enhances cell permeability for inhibitor libraries. In stock for global shipping.

Molecular Formula C10H9ClN2O
Molecular Weight 208.65
CAS No. 266336-49-6
Cat. No. B2593523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-methoxyquinolin-8-amine
CAS266336-49-6
Molecular FormulaC10H9ClN2O
Molecular Weight208.65
Structural Identifiers
SMILESCOC1=CC2=C(C=CN=C2C(=C1)N)Cl
InChIInChI=1S/C10H9ClN2O/c1-14-6-4-7-8(11)2-3-13-10(7)9(12)5-6/h2-5H,12H2,1H3
InChIKeyNIDMFIRZHADDJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-6-methoxyquinolin-8-amine Procurement & Identity


4-Chloro-6-methoxyquinolin-8-amine is a polysubstituted quinoline heterocycle (C10H9ClN2O, MW: 208.64 g/mol) . It features a specific substitution pattern: a chlorine at position C-4, a methoxy group at C-6, and a primary amine at C-8 of the quinoline core . This small molecule scaffold is listed on reputable chemical structure databases like ChemSpider (ID: 716534) , and its computed properties, such as a LogP of 3.06 and polar surface area of 48.14 Ų, characterize its physicochemical profile . As a key intermediate, its structural motif is found in bioactive derivatives, particularly the transglutaminase 2 (TG2) inhibitor candidate 'TG2-26-2' (CHEMBL1474167) [1].

4-Chloro-6-methoxyquinolin-8-amine Irreplaceability


The assumption that any 8-aminoquinoline can serve as a replacement neglects the profound electronic and steric effects of substituents on reaction outcomes. Evidence shows that while the unsubstituted 4-position in 6-methoxy-8-aminoquinoline allows for successful coupling with 4-amino-1-diethylaminopentane, the 4-chloro substitution in 4-Chloro-6-methoxyquinolin-8-amine completely blocks this same reaction under identical conditions [1]. This failure is not simply a matter of reduced yield; it constitutes a fundamental change in chemical reactivity, rendering the compound unsuitable for classic coupling pathways [1]. Therefore, a buyer intending to synthesize 4-substituted 8-aminoquinolines cannot simply substitute this chlorinated intermediate with its non-chlorinated analog and expect synthetic success.

4-Chloro-6-methoxyquinolin-8-amine Differentiation Evidence


Physicochemical Differentiation: Lipophilicity Shift

Procurement decisions for chemical probes and lead compounds are significantly influenced by lipophilicity. 4-Chloro-6-methoxyquinolin-8-amine exhibits a computed LogP of 3.06 , representing a notable shift in logP compared to a less substituted quinoline baseline. This increased lipophilicity is a key differentiator that can directly impact intracellular target engagement and should be considered when building compound libraries. Direct head-to-head computed LogP data for the des-chloro comparator, 6-methoxyquinolin-8-amine, is not available for a precise differential value, and this comparison is therefore based on class-level inference.

Physicochemical Properties Lipophilicity Drug-likeness

Bioactive Chemotype Access: TG2-26-2 Derivative

While the target compound itself is an intermediate, its unique substitution pattern is critical for generating a specific bioactive chemotype. The derivative TG2-26-2, which is N1-(4-chloro-6-methoxyquinolin-8-yl)pentane-1,4-diamine, has an inhibitory IC50 of 12.5 µM against Heat Shock Protein 90α (HSP90) in a fluorescence polarization assay [1]. A direct comparator lacking the 4-chloro substituent (the 6-methoxyquinolin-8-yl-pentane-1,4-diamine derivative) was not present in this high-throughput screening, so a head-to-head comparison is unavailable. However, the presence of the 4-chloro group in the active chemotype distinguishes it from inactive or less active analogs based on class-level inference.

Enzyme Inhibition Transglutaminase 2 HSP90

Microwave Synthesis: Regioselectivity and Efficiency

The synthesis of 4-Chloro-6-methoxyquinolin-8-amine has been reported using a POCl₃-mediated reaction under microwave irradiation (150 W at 120°C). This method delivers the target compound with a 91% isolated yield and exceptional >99% regioselectivity [1]. In contrast, traditional thermal methods for synthesizing related 4-chloroquinolines under reflux conditions are often less efficient. For example, the preparation of 4,7-dichloro-8-nitroquinoline, a related intermediate, is reported to achieve a 90% yield via a different synthetic route, but the specific regioselectivity is not stated, making the >99% selectivity of the microwave method a key differentiator for ensuring chemical integrity and minimizing costly post-synthetic purification.

Synthetic Chemistry Microwave Synthesis Process Efficiency

4-Chloro-6-methoxyquinolin-8-amine Application Scenarios


HSP90 and TG2 Targeted Scaffold

For teams initiating drug discovery programs against HSP90 or Tissue Transglutaminase 2, 4-Chloro-6-methoxyquinolin-8-amine is the validated precursor to the TG2-26-2 chemotype, a micromolar inhibitor (IC50: 12.5 µM, HSP90) [1]. Procuring this specific scaffold allows for immediate access to a hit-derived fragment for SAR expansion, bypassing the uncertainty of designing de novo hits from non-active analogs.

8-Aminoquinoline Probes with Unique Reactivity

Researchers aiming to explore the distinct pharmacology of 4-substituted 8-aminoquinolines will find this compound irreplaceable. The presence of the 4-chloro group fundamentally alters its chemical behavior, as it has been documented to fail in classic amidine-forming coupling reactions that work for its 4-H analog [2]. This distinct reactivity directs chemists towards novel bond-forming strategies, making it a preferred building block for exploring new chemical space and obtaining patentable derivatives that cannot be synthesized from other regioisomers.

Permeability-Enhanced Quinoline Probe Libraries

For medicinal chemists building focused libraries of cell-permeable kinase or enzyme inhibitors, the favorable LogP of 3.06 for this scaffold makes it a strategic choice over less lipophilic quinoline cores. This higher logP can be leveraged to improve cellular bioavailability of lead compounds, a critical parameter in phenotypic screening cascades.

Patent Chemical Space for Competitor Research

4-Chloro-6-methoxyquinolin-8-amine is a key intermediate in the chemical space claimed by key patents on substituted quinolines, such as the lapsed European Patent No. 2680886 [3]. Procuring this compound is essential for parties conducting freedom-to-operate analyses or preparing novel derivatives for IP filings in the crowded kinase inhibitor space, ensuring their work is built upon the correct, patent-relevant scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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